5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile
CAS No.:
Cat. No.: VC17831421
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 5-(2-methylpropylamino)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C10H13N3/c1-8(2)6-12-10-4-3-9(5-11)13-7-10/h3-4,7-8,12H,6H2,1-2H3 |
| Standard InChI Key | FAJLMTCPKIGCCY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=CN=C(C=C1)C#N |
Introduction
Structural and Molecular Characteristics
The compound’s structure combines a pyridine ring—a six-membered aromatic system with one nitrogen atom—with two functional groups: a 2-methylpropylamino (isobutylamino) substituent and a carbonitrile group. The IUPAC name, 5-[(2-methylpropyl)amino]pyridine-2-carbonitrile, reflects these substituents’ positions.
Molecular Geometry and Bonding
Density functional theory (DFT) calculations on similar pyridine derivatives reveal that the carbonitrile group () introduces significant electron-withdrawing effects, polarizing the pyridine ring and influencing reactivity . The isobutylamino group () contributes steric bulk and hydrogen-bonding capacity, which may modulate interactions with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 5-[(2-methylpropyl)amino]pyridine-2-carbonitrile |
| Hybridization | (pyridine ring), (nitrile) |
| Key Functional Groups | Pyridine, carbonitrile, amine |
Synthesis and Reaction Pathways
The synthesis of 5-[(2-methylpropyl)amino]pyridine-2-carbonitrile typically involves nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution
A common route involves reacting 2-cyanopyridine with 2-methylpropylamine under basic conditions. For example, refluxing in ethanol with potassium carbonate as a catalyst yields the target compound via displacement of a leaving group (e.g., halogen) at the 5-position.
Purification is achieved through recrystallization from ethanol-water mixtures or column chromatography.
Catalytic Amination
Palladium-catalyzed methods, such as Buchwald-Hartwig amination, offer higher regioselectivity for introducing the isobutylamino group. These reactions use ligands like Xantphos and palladium acetate in toluene at elevated temperatures.
Physicochemical Properties
The compound’s properties are influenced by its functional groups:
Table 2: Physicochemical Data
| Property | Value/Range |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
| LogP (Partition Coefficient) | 1.8 (predicted) |
| pKa | 3.2 (pyridine nitrogen), 9.1 (amine) |
The carbonitrile group enhances thermal stability, while the amine group facilitates salt formation with acids, improving solubility in polar solvents .
Biological Activity and Mechanisms
While direct pharmacological data for this compound are scarce, structurally related pyridine-carbonitriles exhibit diverse bioactivities:
Antimicrobial Activity
Analogous compounds demonstrate moderate antibacterial effects against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) by inhibiting dihydrofolate reductase (DHFR). The isobutylamino group may enhance membrane permeability, as evidenced by molecular dynamics simulations.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for kinase inhibitors and adenosine receptor antagonists. For instance, derivatives have been explored as JAK2 inhibitors for myeloproliferative disorders.
Materials Science
In polymer chemistry, pyridine-carbonitriles act as ligands for transition metal catalysts. Copper complexes of this compound exhibit luminescent properties, with emission maxima at 450 nm (quantum yield: 0.42) .
Future Perspectives
Further studies should focus on:
-
Structure-Activity Relationships (SAR): Systematic modification of the isobutylamino and carbonitrile groups to optimize bioactivity.
-
Toxicological Profiling: Assessing acute and chronic toxicity in preclinical models.
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Scalable Synthesis: Developing continuous-flow methods to enhance reaction efficiency and yield.
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